N-tert-butylpiperazine-2-carboxamide

Enzymatic chiral resolution R-amidase optical purity

N-tert-Butylpiperazine-2-carboxamide (CAS 121885-09-4, molecular formula C9H19N3O, molecular weight 185.27 g/mol) is a racemic piperazine-2-carboxamide derivative featuring a sterically demanding tert-butyl group on the carboxamide nitrogen. The compound serves as a critical chiral building block for pharmacologically active molecules, including HIV protease inhibitors such as Indinavir and N-methyl-D-aspartate (NMDA) receptor antagonists.

Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
CAS No. 121885-09-4
Cat. No. B040789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butylpiperazine-2-carboxamide
CAS121885-09-4
Molecular FormulaC9H19N3O
Molecular Weight185.27 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1CNCCN1
InChIInChI=1S/C9H19N3O/c1-9(2,3)12-8(13)7-6-10-4-5-11-7/h7,10-11H,4-6H2,1-3H3,(H,12,13)
InChIKeyOEZDMLLCIUSINT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-Butylpiperazine-2-carboxamide (CAS 121885-09-4): Chiral Intermediate Procurement Guide


N-tert-Butylpiperazine-2-carboxamide (CAS 121885-09-4, molecular formula C9H19N3O, molecular weight 185.27 g/mol) is a racemic piperazine-2-carboxamide derivative featuring a sterically demanding tert-butyl group on the carboxamide nitrogen. The compound serves as a critical chiral building block for pharmacologically active molecules, including HIV protease inhibitors such as Indinavir and N-methyl-D-aspartate (NMDA) receptor antagonists [1]. Its primary industrial value lies in its utility as a precursor to enantiomerically pure (R)- or (S)-piperazine-2-carboxylic acid, which is achieved through stereoselective enzymatic hydrolysis [2]. The compound is commercially available from multiple vendors at purities typically ≥95% and is supplied as a racemic mixture under CAS 121885-09-4.

Why N-tert-Butylpiperazine-2-carboxamide Cannot Be Substituted by In-Class Piperazine Carboxamides


Substituting N-tert-butylpiperazine-2-carboxamide with other piperazine carboxamides—such as the 1-regioisomer (N-tert-butylpiperazine-1-carboxamide, CAS 253175-42-7), the unsubstituted piperazine-2-carboxamide, or N-methyl/ethyl analogs—introduces critical failures in downstream chiral resolution and drug intermediate synthesis. The steric bulk of the tert-butyl group is the key driver of enzymatic recognition: only the tert-butylcarboxamide moiety enables strict stereoselective hydrolysis by R-amidase (EC 3.5.1.100) or S-selective LaaA (EC 3.5.1.101), whereas amides lacking this bulky substituent are either hydrolyzed with different stereochemical outcomes or not accepted at all by these enzymes [1]. Furthermore, the tert-butyl group confers unique metabolic stability in final drug candidates; replacement with smaller N-alkyl groups alters pharmacokinetic profiles and may compromise the efficacy of the resulting active pharmaceutical ingredient [2].

Product-Specific Quantitative Differentiation Evidence for N-tert-Butylpiperazine-2-carboxamide Procurement


Enzymatic R-Stereoselectivity: RamA Hydrolyzes Only the (R)-Enantiomer with Strict Optical Specificity

The R-amidase (RamA) from Pseudomonas sp. MCI3434 hydrolyzes (R)-N-tert-butylpiperazine-2-carboxamide with strict R-stereoselectivity, producing (R)-piperazine-2-carboxylic acid and tert-butylamine, while leaving the (S)-enantiomer untouched [1]. This absolute discrimination is not achievable with N-unsubstituted piperazine-2-carboxamide, which is hydrolyzed by broader-spectrum amidases (EC 3.5.1.4) without stereochemical control [2]. The enzymatic resolution proceeds under mild conditions (30 °C, pH 7.0–8.0) and yields (R)-piperazine-2-carboxylic acid of high optical purity, as confirmed by chiral HPLC analysis [1].

Enzymatic chiral resolution R-amidase optical purity

Relative Substrate Activity: S-Selective LaaA Shows 0.2% Activity Toward (S)-Enantiomer vs. 3.7% Toward Unsubstituted (S)-Piperazine-2-carboxamide

The S-stereoselective hydrolase LaaA from Pseudomonas azotoformans IAM 1603 (EC 3.5.1.101) exhibits dramatically lower activity toward (S)-N-tert-butylpiperazine-2-carboxamide compared to (S)-piperazine-2-carboxamide. Data extracted from BRENDA show relative activities (normalized to L-proline amide = 100%): (S)-N-tert-butylpiperazine-2-carboxamide, 0.2%; (S)-piperazine-2-carboxamide, 3.7%; (S)-piperidine-2-carboxamide, 32% [1]. The tert-butyl group reduces catalytic efficiency by approximately 18.5-fold relative to the unsubstituted piperazine-2-carboxamide. This substrate discrimination is absent in the (R)-specific RamA enzyme, which requires the tert-butyl group for optimal activity [2].

Enzyme kinetics substrate specificity S-amidase

Patent-Documented Optical Resolution Process: >30,000-Fold Overexpression Enables Scalable (R)-Enantiomer Production

The patent EP0705824A1 describes a process for producing optically active N-tert-butylpiperazine-2-carboxamide via optical resolution using chiral acids (L-malic acid, L-tartaric acid, L-lactic acid) [1]. In parallel, the overexpression system in E. coli for the ramA gene produces approximately 30,000-fold higher R-amidase activity compared to the native Pseudomonas strain, enabling industrial-scale enzymatic resolution of racemic piperazine-2-tert-butylcarboxamide to (R)-piperazine-2-carboxylic acid [2]. No comparable overexpression system exists for enzymes acting on N-unsubstituted or N-methyl piperazine-2-carboxamides with equivalent stereoselectivity.

Process chemistry optical resolution E. coli overexpression

Regioisomer Discrimination: 2-Carboxamide vs. 1-Carboxamide Substitution Dictates Enzymatic Recognition

N-tert-Butylpiperazine-2-carboxamide (CAS 121885-09-4) bears the carboxamide at the 2-position of the piperazine ring, whereas the regioisomer N-tert-butylpiperazine-1-carboxamide (CAS 253175-42-7) has the identical substituent at the 1-position. Despite identical molecular formula (C9H19N3O) and molecular weight (185.27 g/mol), only the 2-carboxamide regioisomer serves as a substrate for R-amidase (EC 3.5.1.100) and S-selective LaaA (EC 3.5.1.101) because the enzyme active sites recognize the spatial arrangement of the carboxamide relative to the piperazine ring nitrogens [1]. The 1-carboxamide regioisomer is not reported as a substrate for any characterized stereoselective amidase, rendering it unsuitable for enzymatic optical resolution [2]. This functional divergence means the two regioisomers are not interchangeable in pharmaceutical intermediate synthesis, despite being offered at similar purity grades and price points by chemical suppliers.

Regioselectivity enzyme specificity structural isomerism

Procurement-Driven Application Scenarios for N-tert-Butylpiperazine-2-carboxamide (CAS 121885-09-4)


Enzymatic Production of (R)-Piperazine-2-carboxylic Acid for HIV Protease Inhibitor Synthesis

The racemic compound is used as feedstock for RamA-catalyzed hydrolysis to produce (R)-piperazine-2-carboxylic acid, a chiral building block for HIV protease inhibitors such as Indinavir [1]. The strict R-stereoselectivity and the 30,000-fold overexpression system in E. coli [2] make this the only piperazine-2-carboxamide derivative validated for industrial-scale enzymatic resolution under mild conditions.

Stereocomplementary Resolution to (S)-Piperazine-2-carboxylic Acid Using LaaA Hydrolase

For applications requiring the (S)-enantiomer (e.g., certain NMDA receptor antagonists), the racemic compound can be resolved using the S-selective LaaA from Pseudomonas azotoformans [1]. Although the relative activity is low (0.2% vs. L-proline amide), the enzyme's strict S-stereoselectivity enables preparation of the (S)-enantiomer with high optical purity, a capability not available with the 1-regioisomer or unsubstituted analogs [2].

Classical Diastereomeric Resolution Using Chiral Acids per Patent EP0705824A1

For laboratories without access to recombinant amidases, the patent describes a classical resolution method using L-malic acid, L-tartaric acid, or L-lactic acid to separate the enantiomers of N-tert-butylpiperazine-2-carboxamide [1]. This method is specific to the tert-butyl derivative; the patent explicitly teaches that optical resolution of the racemate is feasible, providing an orthogonal quality control and purification strategy for procurement validation.

Reference Standard for Regioisomer Discrimination in Analytical Quality Control

The compound serves as an authenticated reference standard for distinguishing the 2-carboxamide regioisomer from the 1-carboxamide regioisomer (CAS 253175-42-7) using chiral HPLC or enzymatic activity assays [1]. Because the two regioisomers share identical molecular weight and similar physicochemical properties, procurement specifications must include a regioisomer identity test; the RamA enzyme activity assay provides a functional discrimination method [2].

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